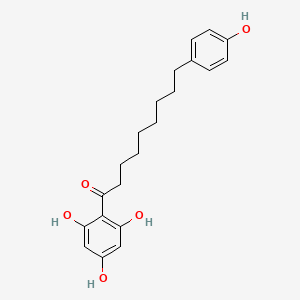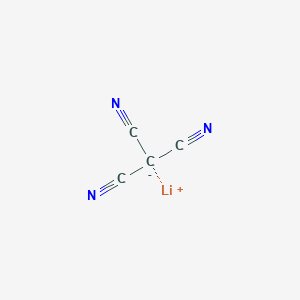
Lithium tricyanomethanide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lithium tricyanomethanide is a chemical compound with the formula Li[C(CN)₃]. It is known for its unique structural properties and potential applications in various fields, including energy storage and materials science. The compound consists of a lithium cation (Li⁺) and a tricyanomethanide anion ([C(CN)₃]⁻), which features a central carbon atom bonded to three cyano groups (–CN).
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Lithium tricyanomethanide can be synthesized through a metathesis reaction involving silver tricyanomethanide (Ag[C(CN)₃]) and lithium chloride (LiCl) in water. The reaction is driven by the precipitation of silver chloride (AgCl), and the resulting this compound can be recrystallized from methanol . Another method involves combining stoichiometric amounts of potassium tricyanomethanide (K[C(CN)₃]) and lithium chloride in acetone, followed by filtration and evaporation to obtain the desired compound .
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
Lithium tricyanomethanide undergoes various chemical reactions, including:
Substitution Reactions: The cyano groups in the tricyanomethanide anion can participate in nucleophilic substitution reactions.
Coordination Reactions: The lithium cation can coordinate with other ligands, forming complexes with different structural properties.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include lithium chloride, potassium tricyanomethanide, and silver tricyanomethanide. Reaction conditions typically involve solvents such as water, methanol, and acetone .
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, the reaction with lithium chloride and potassium tricyanomethanide in acetone yields this compound and potassium chloride .
Wissenschaftliche Forschungsanwendungen
Lithium tricyanomethanide has several scientific research applications, including:
Wirkmechanismus
The mechanism by which lithium tricyanomethanide exerts its effects is primarily related to its ability to form stable complexes with other chemical species. The lithium cation can coordinate with multiple tricyanomethanide anions, forming structures with unique geometric and electronic properties . These interactions are crucial for its applications in energy storage and materials science.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Potassium Tricyanomethanide (K[C(CN)₃]): Similar in structure but with a potassium cation instead of lithium.
Silver Tricyanomethanide (Ag[C(CN)₃]): Contains a silver cation and is used in the synthesis of lithium tricyanomethanide.
Uniqueness
This compound is unique due to its specific coordination properties and the ability to form stable complexes with other chemical species. Its applications in energy storage and materials science distinguish it from other tricyanomethanide compounds .
Eigenschaften
Molekularformel |
C4LiN3 |
|---|---|
Molekulargewicht |
97.0 g/mol |
IUPAC-Name |
lithium;methanetricarbonitrile |
InChI |
InChI=1S/C4N3.Li/c5-1-4(2-6)3-7;/q-1;+1 |
InChI-Schlüssel |
UZQWVBVSXAWRJC-UHFFFAOYSA-N |
Kanonische SMILES |
[Li+].C(#N)[C-](C#N)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-[4-(1-Piperazinyl)butoxy]-2(1H)-quinolinone](/img/structure/B15292903.png)
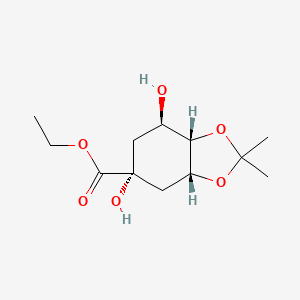

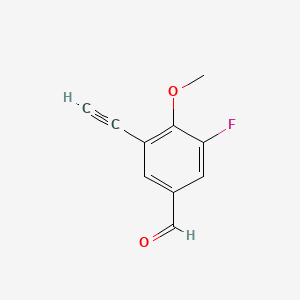
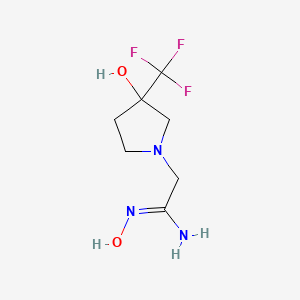
![1-[(2R,3R,4S,5S)-4-hydroxy-5-(iodomethyl)-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B15292930.png)
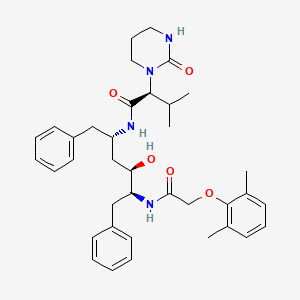
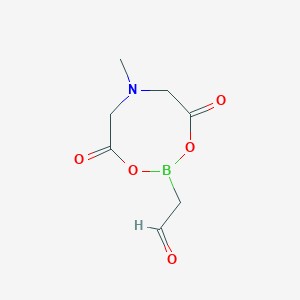

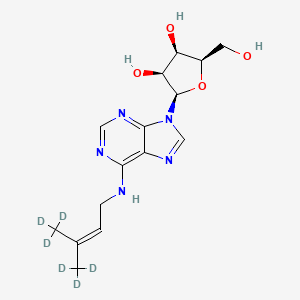
![7-Methoxyimidazo[1,2-a]pyridin-2-amine](/img/structure/B15292959.png)
